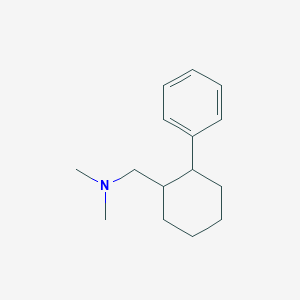
5-(4-Chlorophenyl)-2,3-dihydro-1lambda~6~-benzothiocine-1,1,4,6(5H)-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenyl)-2,3-dihydro-1lambda~6~-benzothiocine-1,1,4,6(5H)-tetrone is a heterocyclic compound that contains a benzothiocine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2,3-dihydro-1lambda~6~-benzothiocine-1,1,4,6(5H)-tetrone typically involves the reaction of 4-chlorobenzaldehyde with a suitable thiocine precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the cyclization process. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Chlorophenyl)-2,3-dihydro-1lambda~6~-benzothiocine-1,1,4,6(5H)-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Nitro, amino, or alkyl-substituted derivatives.
Aplicaciones Científicas De Investigación
5-(4-Chlorophenyl)-2,3-dihydro-1lambda~6~-benzothiocine-1,1,4,6(5H)-tetrone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-(4-Chlorophenyl)-2,3-dihydro-1lambda~6~-benzothiocine-1,1,4,6(5H)-tetrone involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Chlorophenyl)-3-(coumarin-3-yl)-1H-pyrazole
- 5-(4-Chlorophenyl)-3-(coumarin-3-yl)isoxazole
Uniqueness
Compared to similar compounds, 5-(4-Chlorophenyl)-2,3-dihydro-1lambda~6~-benzothiocine-1,1,4,6(5H)-tetrone exhibits unique structural features that contribute to its distinct chemical reactivity and biological activity. The presence of the benzothiocine core imparts specific electronic and steric properties that influence its interaction with molecular targets .
Propiedades
Número CAS |
91126-22-6 |
|---|---|
Fórmula molecular |
C17H13ClO4S |
Peso molecular |
348.8 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-1,1-dioxo-2,3-dihydro-1λ6-benzothiocine-4,6-dione |
InChI |
InChI=1S/C17H13ClO4S/c18-12-7-5-11(6-8-12)16-14(19)9-10-23(21,22)15-4-2-1-3-13(15)17(16)20/h1-8,16H,9-10H2 |
Clave InChI |
FERCIRKQCVULBP-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)C2=CC=CC=C2C(=O)C(C1=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


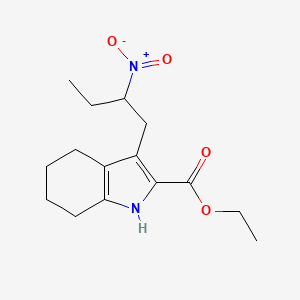
![N-(4-Amino-2-hydroxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14369557.png)
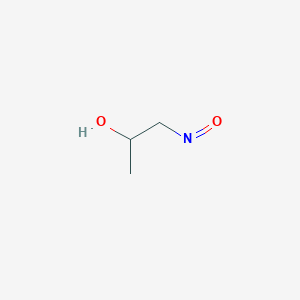
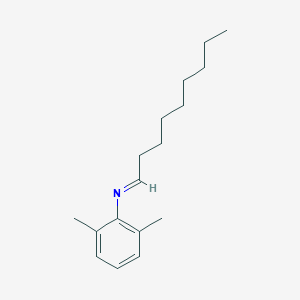
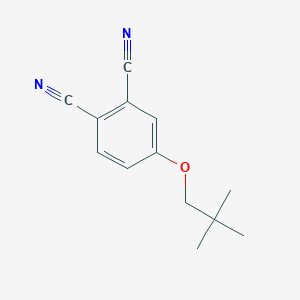
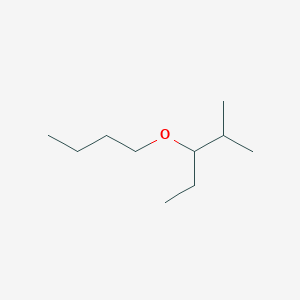

![1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol](/img/structure/B14369595.png)
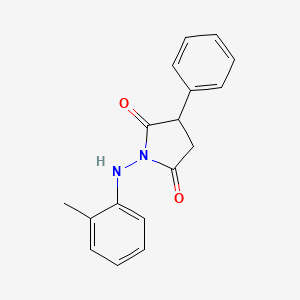

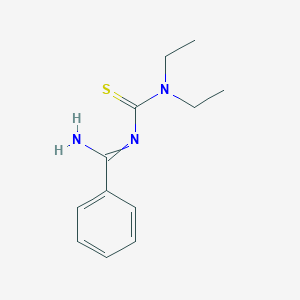
![Methyl 2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)prop-2-enoate](/img/structure/B14369617.png)

